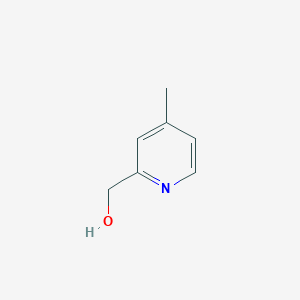

(4-Methylpyridin-2-yl)methanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-2-3-8-7(4-6)5-9/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYDTSHOQKECQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70489464 | |

| Record name | (4-Methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42508-74-7 | |

| Record name | 4-Methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42508-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70489464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for (4-Methylpyridin-2-yl)methanol

The synthesis of this compound can be accomplished through several established chemical routes, primarily involving the reduction of functionalized picoline precursors.

Reductive methods are a cornerstone for the synthesis of this compound. These approaches typically start from more oxidized precursors such as 4-methylpicolinic acid or its corresponding esters and aldehydes.

The reduction of carboxylic acids and their derivatives to primary alcohols is a fundamental transformation in organic synthesis. organicchemistrytutor.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. smolecule.com The mechanism involves nucleophilic attack of a hydride ion on the carbonyl carbon. organicchemistrytutor.com For esters, this leads to a tetrahedral intermediate which then expels an alkoxide leaving group to form an aldehyde. This aldehyde is subsequently reduced to the primary alcohol. organicchemistrytutor.com Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters unless activated by additives like CaCl₂ or by using high temperatures in alcoholic solvents. reddit.com

Specific examples for related pyridine (B92270) systems include the reduction of 4-methoxy-3-methyl-2-pyridinecarboxaldehyde derivatives to the corresponding benzyl (B1604629) alcohols using sodium borohydride in methanol (B129727). jocpr.com Similarly, 4-bromo-6-methylpicolinate can be reduced to the corresponding alcohol.

Table 1: Examples of Reductive Synthesis of Pyridyl Alcohols

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| 4-((4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl)methoxy)-3-methoxybenzaldehyde | Sodium Borohydride, Methanol | (4-((4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl)methoxy)-3-methoxyphenyl)methanol | jocpr.com |

| 4-Methylpicolinic Acid (or ester) | Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) (activated) | This compound | smolecule.comreddit.comvulcanchem.com |

Nucleophilic substitution provides an alternative route to this compound, typically starting from a precursor with a leaving group at the 2-methyl position, such as 2-(chloromethyl)-4-methylpyridine (B1589990). The hydrolysis of this halide, often facilitated by a weak base, yields the desired alcohol. This method is common in the synthesis of various pyridyl methanols used as intermediates for pharmaceuticals. jocpr.com For example, substituted 2-chloromethyl pyridine compounds can be used to synthesize more complex pyridylmethoxy derivatives. jocpr.com

While direct methanolysis is not a standard route, related direct functionalization methods are emerging. A notable development is the visible light-induced hydroxymethylation of pyridine N-oxides. acs.org This method allows for the direct, one-step synthesis of 2-hydroxymethylated pyridines from the corresponding N-oxides using methanol as the solvent. acs.org For instance, the reaction of 4-methylpyridine (B42270) N-oxide with methanol under photocatalytic conditions can yield this compound, although yields may vary depending on the substrate. acs.org

Another approach involves the reaction of 4-picoline (4-methylpyridine) with formaldehyde. This reaction, often catalyzed, can introduce a hydroxymethyl group, though controlling regioselectivity can be a challenge. wikipedia.orggoogle.com

Biocatalytic methods represent a modern and sustainable approach to synthesizing pyridyl alcohols. smolecule.com Whole-cell biocatalysts, such as certain strains of Burkholderia sp., can hydroxylate pyridine derivatives or reduce precursors with high selectivity. nih.govacs.org These enzymatic processes can offer high yields and reduce the environmental impact compared to traditional multi-step organic syntheses. smolecule.commdpi.com For example, recombinant microbial cells have been used for the sustainable synthesis of 2,6-bis(hydroxymethyl)-4-methylpyridine. smolecule.com

Derivatization and Functional Group Interconversions of this compound

The hydroxyl group of this compound is a versatile handle for further chemical modifications, particularly for creating halogenated analogues which are valuable synthetic intermediates. chemicalbook.com

The conversion of the primary alcohol in this compound to a halide is a crucial step for subsequent coupling or substitution reactions.

Chlorination: Thionyl chloride (SOCl₂) is a widely used reagent for converting primary alcohols to the corresponding chlorides. google.comorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at controlled temperatures, often ranging from -10°C to room temperature. jocpr.comgoogle.comchemicalbook.com The resulting 2-(chloromethyl)-4-methylpyridine hydrochloride is a key intermediate in the synthesis of various pharmaceuticals. jocpr.comgoogle.comprepchem.com The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. pku.edu.cn

Bromination: Similarly, bromination can be achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). For related pyridine systems, N-Bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is used to brominate methyl groups on the pyridine ring, which can then be converted to other functionalities. rsc.org

These halogenated derivatives, such as 2-bromo-4-methylpyridine (B133514) and 2-chloro-4-methylpyridine, are versatile building blocks for introducing the 4-methylpyridyl-2-methyl moiety into larger molecules through reactions like Suzuki couplings or Buchwald-Hartwig aminations. chemicalbook.comrsc.org

Table 2: Halogenation of Pyridyl Alcohols

| Starting Material | Reagent(s) | Product | Conditions | Reference |

|---|---|---|---|---|

| (4-((4-(2,2,2-trifluoroethoxy)-3-methylpyridin-2-yl)methoxy)-3-methoxyphenyl)methanol | Thionyl Chloride | 4-((2-(chloromethyl)-3-methylpyridin-4-yl)oxy)-2-methoxy-1-(2,2,2-trifluoroethoxy)benzene | Dichloromethane, 5-15°C | jocpr.com |

| [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol hydrochloride | Thionyl Chloride | 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine | Dichloromethane, -10 to -5°C | google.com |

Alkylation and Arylation Strategies

The carbon center between the pyridine ring and the hydroxyl group, as well as the methyl group at the 4-position, are primary sites for alkylation and arylation reactions. These transformations are crucial for constructing more complex molecular architectures, particularly for creating aryl(pyridyl)methanol derivatives which are common motifs in biologically active compounds.

Direct C-H Arylation: An efficient method for creating aryl(pyridyl)methanol structures involves the direct arylation of pyridylmethyl silyl (B83357) ethers. A palladium-catalyzed process using a Pd(OAc)₂/NIXANTPHOS catalyst system effectively couples various aryl bromides with 4-pyridylmethyl silyl ethers. acs.org This approach is notable for its high yields and compatibility with a range of functional groups on the aryl bromide. The reaction proceeds smoothly, suggesting that the 4-pyridyl substrates are highly reactive, which may be attributed to the greater acidity of the benzylic protons in 4-substituted pyridines compared to their 2-substituted counterparts. acs.org

Nickel-Catalyzed Arylation: Another strategy employs a nickel-NIXANTPHOS catalyst to achieve the α-arylation of pyridylmethyl ethers. rsc.org This method is effective for a wide variety of aryl halides, including both bromides and chlorides, providing the desired aryl(pyridyl)methanol products in high yields. rsc.org

Alkylation of the Methyl Group: The methyl group at the 4-position can be functionalized via C-H alkylation. Catalytic systems based on transition metals like iridium can facilitate the alkylation of methyl-substituted azaarenes using primary alcohols as alkylating agents. mdpi.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the temporary oxidation of the alcohol to an aldehyde by the catalyst, which then reacts with the deprotonated methyl group of the pyridine, followed by reduction of the resulting alkene intermediate. mdpi.com

Table 1: Selected Arylation Strategies for this compound Precursors

| Strategy | Catalyst System | Substrates | Key Features | Yield Range |

|---|---|---|---|---|

| Direct C-H Arylation | Pd(OAc)₂/NIXANTPHOS | 4-Pyridylmethyl silyl ether, Aryl bromides | One-pot synthesis of aryl(pyridyl)methanols; Compatible with diverse silyl ethers. acs.org | 74-97% acs.org |

| Nickel-Catalyzed Arylation | Ni-NIXANTPHOS | Pyridylmethyl ethyl ether, Aryl halides (Br, Cl) | Broad substrate scope including aryl chlorides; Tandem arylation/rearrangement possible. rsc.org | up to 96% rsc.org |

| Alkylation via Anion | Sodamide (NaNH₂) | 2-Benzyloxy-4-methylpyridine, Sodium chloroacetate | Utilizes a methylpyridyl anion for reaction with an alkylating agent. rsc.org | ~60% rsc.org |

Modifications at the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for a variety of chemical modifications, allowing for its conversion into other important functional groups.

Oxidation: The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde or carboxylic acid. ambeed.com The choice of oxidizing agent and reaction conditions determines the final product. For instance, milder reagents favor the formation of 4-methylpyridine-2-carbaldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) can lead to 4-methylpyridine-2-carboxylic acid. ambeed.com

Esterification: Standard esterification procedures can be applied to convert the alcohol into an ester. This typically involves reacting this compound with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. ambeed.com

O-Alkylation and Silylation: The hydroxyl group can be converted into an ether via O-alkylation. This is commonly achieved by deprotonating the alcohol with a strong base like sodium hydride (NaH) to form an alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide). nih.gov The hydroxyl group can also be protected by converting it into a silyl ether, a common strategy to prevent unwanted reactions during other synthetic steps. acs.org

Nucleophilic Substitution: To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, is typically converted into a better one. A common method is its transformation into a tosylate by reaction with tosyl chloride. The resulting tosylate is highly susceptible to displacement by a wide range of nucleophiles, enabling the introduction of azides, halides, and other functional groups.

Table 2: Common Transformations of the Hydroxyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Aldehyde, Carboxylic Acid |

| Esterification | Carboxylic Acid/Acyl Chloride, Acid Catalyst ambeed.com | Ester |

| O-Alkylation | NaH, Alkyl Halide nih.gov | Ether |

| Tosylation | Tosyl Chloride | Tosylate (Good Leaving Group) |

Transformations of the Pyridine Ring

The pyridine ring itself can undergo several important transformations, primarily involving the nitrogen atom or substitution on the ring carbons.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation can be accomplished using oxidizing agents like hydrogen peroxide or through biochemical methods. evitachem.comnih.gov For example, whole cells of Burkholderia sp. MAK1 have been shown to convert methylpyridines into their corresponding N-oxides. nih.gov N-Oxidation alters the electronic properties of the ring, increasing the reactivity of the positions alpha and gamma to the nitrogen towards both nucleophilic and electrophilic attack.

N-Alkylation (Quaternization): The pyridine nitrogen can be alkylated with alkyl halides to form a quaternary pyridinium (B92312) salt. ambeed.comgoogle.com This process significantly activates the pyridine ring, making the α- and γ-positions highly susceptible to nucleophilic attack. google.com

Ring Reduction: The aromatic pyridine ring can be reduced to a saturated piperidine (B6355638) ring. This is typically achieved through catalytic hydrogenation, for example, using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, often requiring high pressure and temperature. ambeed.com This transformation drastically changes the geometry and basicity of the molecule.

Reaction Mechanism Elucidation in Synthetic Chemistry

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is key to optimizing reaction conditions and predicting outcomes.

In the palladium-catalyzed direct arylation of pyridylmethyl silyl ethers, the higher reactivity of 4-pyridyl substrates compared to 2-pyridyl analogues is a significant mechanistic point. acs.org It is suggested that the greater acidity of the C-H bonds at the methylene (B1212753) bridge in 4-substituted pyridines facilitates the initial deprotonation step, which is often rate-limiting in such C-H activation cycles. acs.org Furthermore, successful arylation of 4-pyridyl systems indicates that direct chelation of the catalyst to the pyridine nitrogen is not essential for the reaction to proceed, unlike in many ortho-directed functionalizations. acs.org

For transition metal-catalyzed alkylations with alcohols, the mechanism is generally believed to follow a "hydrogen autotransfer" or "borrowing hydrogen" pathway. mdpi.com In an iridium-catalyzed system, the proposed cycle begins with the dehydrogenation of the reactant alcohol by the iridium catalyst to form an aldehyde and an iridium-hydride species. The methyl group of the pyridine is deprotonated by a base, and the resulting carbanion undergoes a condensation reaction with the in situ-generated aldehyde. Subsequent dehydration and reduction of the resulting alkene by the iridium-hydride species regenerates the catalyst and yields the final alkylated product. mdpi.com

The role of the pyridine nitrogen in catalytic processes has also been a subject of detailed study. In related systems, density functional theory (DFT) calculations have shown that the pyridine nitrogen can play a crucial role in stabilizing intermediates and transition states. For example, in the palladium-catalyzed hydrolysis of related imines, the pyridine nitrogen facilitates the reaction by coordinating to the palladium center, which in turn activates the imine bond for nucleophilic attack by water. researchgate.netmdpi.com This highlights the electronic influence of the heterocyclic nitrogen on the reactivity of adjacent functional groups.

Coordination Chemistry and Ligand Design

(4-Methylpyridin-2-yl)methanol as a Ligand in Metal Complexes

This compound and its derivatives serve as effective ligands for a variety of transition metal ions. The presence of both a pyridyl nitrogen atom and a hydroxyl oxygen atom allows for the formation of a stable five-membered chelate ring upon coordination to a metal center. This bidentate nature is central to its utility in coordination chemistry. researchgate.net Derivatives of this compound, such as thioureas and formamidines, have been synthesized to create more complex and tailored ligands. researchgate.netresearchgate.net For instance, 1-benzoyl-3-(4-methylpyridin-2-yl)thiourea has been used to coordinate with Cu(II) and Cd(II), demonstrating the versatility of the core structure. researchgate.net The coordination behavior of these ligands is crucial for applications ranging from catalysis to the development of new materials. researchgate.net

The coordination of this compound and its derivatives to metal centers can result in various geometries, largely dictated by the metal ion's coordination preferences and the steric and electronic properties of the ligand. As a bidentate N,O-donor ligand, it typically forms a five-membered chelate ring with the metal ion.

Commonly observed coordination modes and geometries include:

Bidentate Chelation: The ligand coordinates to a single metal center through both the pyridyl nitrogen and the hydroxyl oxygen. This is the most prevalent coordination mode. Derivatives like pyridyl-formamidines also coordinate in a bidentate fashion, forming a six-membered chelate ring. researchgate.net

Four-Coordinate Geometries: In complexes with metals like Cu(II) or Cd(II), a four-coordinate geometry is often proposed, which can be either tetrahedral or square planar. researchgate.net

Distorted Octahedral/Square-Pyramidal Geometries: In the presence of other co-ligands (like halides or solvent molecules), higher coordination numbers are achieved. For example, a copper(II) complex with a related ligand, methyl(pyridin-2-ylmethylidene)amine, adopts a distorted square-pyramidal geometry. iucr.org In this structure, the base of the pyramid is formed by the two nitrogen atoms of the bidentate ligand and two chloride ions, with a fifth chloride ion in the apical position. iucr.org

The table below summarizes the coordination geometry of a representative copper complex.

| Complex | Metal Ion | Coordination Geometry | Key Features |

| [CuLCl₂]₂ (L = methyl(pyridin-2-ylmethylidene)amine) | Cu(II) | Distorted Square Pyramidal | Dimeric structure; Base consists of two N atoms from the ligand and two Cl atoms; Apical position occupied by another Cl atom. iucr.org |

The formation of a chelate ring by this compound when it binds to a metal ion leads to a significant increase in the stability of the resulting complex. This phenomenon is known as the chelate effect . libretexts.org Complexes formed with chelating ligands are thermodynamically more stable than those formed with analogous monodentate ligands. libretexts.orguwimona.edu.jm This enhanced stability is primarily attributed to a favorable entropy change during complex formation. libretexts.orguwimona.edu.jm

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) Utilizing this compound Derivatives

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. frontiersin.org The tunability of both the metal component and the organic linker allows for the design of materials with tailored properties for applications in gas storage, separation, and catalysis. frontiersin.orgnih.gov

Derivatives of this compound, such as bis(4-methylpyridin-2-yl)amine, are suitable candidates for use as organic linkers in the synthesis of MOFs. vulcanchem.com The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a solvent (often dimethylformamide, ethanol, or water) and heated in a sealed vessel. researchgate.netscirp.org

The characterization of these MOFs is crucial to understanding their structure and properties. Standard techniques include:

X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of the MOF. frontiersin.orgresearchgate.net

Spectroscopy (FTIR, UV-Vis): Confirms the coordination of the ligand to the metal center.

Thermal Analysis (TGA): Assesses the thermal stability of the framework and determines the temperature at which solvent molecules are removed and the framework decomposes. frontiersin.orgscirp.org

Surface Area Analysis (BET): Measures the porosity and surface area of the material, which are critical for applications like gas adsorption. researchgate.net

Rational Design Principles for Advanced this compound-Based Ligands

Rational ligand design is a key strategy for developing new catalysts and materials with specific functions. researchgate.netescholarship.org By systematically modifying the structure of a parent ligand like this compound, it is possible to fine-tune the properties of the resulting metal complexes.

Key principles in the design of advanced ligands based on the this compound scaffold include:

Functionalization: Introducing different functional groups onto the pyridine (B92270) ring or modifying the methanol (B129727) group can alter the ligand's electronic properties (donor/acceptor capabilities) and steric bulk. For example, converting the methanol group to a thiourea (B124793) or formamidine (B1211174) creates ligands with different coordination preferences and potential for hydrogen bonding. researchgate.netresearchgate.net

Steric Tuning: The introduction of bulky substituents near the coordination site can influence the geometry of the metal complex, create specific binding pockets, and control access of substrates in catalytic applications.

Extended Conjugation: Incorporating aromatic systems can impact the photophysical properties of the resulting complexes, which is relevant for applications in sensing and photocatalysis. researchgate.net

Pre-organization: Designing ligands that are pre-organized for metal binding can lead to higher stability constants and selectivity for specific metal ions.

The goal of rational design is to establish clear structure-property relationships, enabling the predictable synthesis of functional molecules for targeted applications, from catalysis to advanced materials. researchgate.netnih.gov

Spectroscopic and Structural Analysis of Metal-Ligand Complexes

A combination of spectroscopic and structural methods is essential for the comprehensive characterization of metal complexes derived from this compound and its derivatives.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a metal complex. researchgate.net It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand. A shift in the vibrational frequencies of the C=N (pyridine) and C-O (alcohol) groups upon complexation provides evidence of metal-ligand bond formation. researchgate.netanalis.com.my

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. Spectra of these complexes typically show bands corresponding to π→π* transitions within the ligand and d-d or metal-to-ligand charge transfer (MLCT) transitions involving the metal center. researchgate.netanalis.com.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and can provide insights into the structure of diamagnetic complexes in solution. analis.com.my

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), EPR spectroscopy can give information about the electronic environment and geometry of the metal center. iucr.org

The table below provides a summary of typical spectroscopic data for a complex with a related ligand.

| Technique | Compound/Complex | Observed Features | Interpretation |

| IR Spectroscopy | N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | ν(N-H): 3187-3375 cm⁻¹, ν(C=O): 1683-1713 cm⁻¹, ν(C=S): 666-785 cm⁻¹ | Characteristic stretching vibrations of the ligand. analis.com.my |

| UV-Vis Spectroscopy | N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | λ_max: 205-287 nm | π→π* and n→π* transitions within the aromatic and thiourea groups. analis.com.my |

| ¹³C NMR | N-(2-methylbenzoyl)-N'-(3-methyl-2-pyridyl)thiourea | δc ~170 ppm, δc ~180 ppm | Resonances for carbonyl (C=O) and thione (C=S) carbons, respectively. analis.com.my |

| Cyclic Voltammetry | [CuLCl₂]₂ (in methanol) | E₁/₂ = -0.037 V vs SSCE | Quasi-reversible reduction peak assigned to the Cu(II)/Cu(I) couple. iucr.org |

Catalytic Applications

Role of (4-Methylpyridin-2-yl)methanol in Organic Catalysis

Based on a review of the available scientific literature, the direct application of this compound as a standalone organocatalyst is not a widely documented area. Organocatalysis typically involves the use of small organic molecules without metal atoms to accelerate chemical reactions. While the structure of this compound possesses potential donor sites, its primary role in catalysis appears to be as a precursor to ligands for metal complexes.

Mechanism of Catalytic Action

There is limited information in the reviewed literature detailing the specific mechanism of direct catalytic action for this compound in organocatalysis. Its function is more prominently established when it is part of a metal complex, where it influences the electronic and steric properties of the metal center.

Metal Complexes of this compound in Homogeneous and Heterogeneous Catalysis

The most significant catalytic applications of this compound involve its use as a ligand, specifically in its deprotonated form, the methanolato ligand. This bidentate ligand coordinates with metal centers to form complexes that are active in various homogeneous and heterogeneous catalytic reactions. catalysis.blogresearchgate.net

Photocatalytic Hydrogen Production Systems

Complexes involving pyridine-alcohol type ligands are being investigated for their potential in light-driven hydrogen production. These systems typically consist of a photosensitizer that absorbs light, a catalyst that facilitates the reduction of protons to hydrogen, and a sacrificial electron donor. uzh.ch Cobalt complexes with polypyridyl ligands, for instance, have been shown to be versatile and effective catalysts for hydrogen generation from aqueous solutions. rsc.orgresearchgate.net While direct studies focusing on this compound complexes are not prominent, a related complex, (6-(pyridin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)methanol, has demonstrated competitive performance in photocatalytic hydrogen production systems. uu.nl The design of these molecular systems is crucial, with the ligand framework playing a key role in the stability and efficiency of the catalyst. uzh.chrsc.org

Oxidation and Reduction Catalysis

Copper complexes derived from a related ligand, deprotonated methoxy-di-pyridin-2-yl-methanol, have been synthesized and shown to be effective bifunctional electrocatalysts for both water oxidation and carbon dioxide (CO₂) reduction. mdpi.com In one study, a binuclear copper complex and a tetranuclear copper complex were prepared and demonstrated different efficiencies for the two processes. mdpi.com

The binuclear complex, [Cu(II)₂L₂(Cl)₂]·0.5H₂O, was a more efficient catalyst for water oxidation, while the tetranuclear complex, Cu₄(II)L₄(OCH₃)₂₂, showed higher activity for CO₂ reduction to carbon monoxide (CO). mdpi.com The differing catalytic activities were attributed to their distinct geometric structures, with the binuclear setup facilitating proton-coupled electron transfer for water oxidation and the tetranuclear arrangement enhancing CO₂ activation. mdpi.com

Table 1: Electrocatalytic Performance of Copper Complexes

| Complex | Reaction | Onset Potential (V vs. Ag/AgCl) | Turnover Frequency (TOF) (s⁻¹) |

|---|---|---|---|

| Binuclear Copper Complex | Water Oxidation | 1.30 | 7.23 |

| Binuclear Copper Complex | CO₂ Reduction | -1.35 | 4.27 |

| Tetranuclear Copper Complex | Water Oxidation | 1.55 | 0.31 |

| Tetranuclear Copper Complex | CO₂ Reduction | -1.25 | 8.9 |

Data sourced from a study on copper molecular electrocatalysts. mdpi.com

C-H Activation and Cross-Coupling Reactions

The deprotonated form of pyridinyl-methanol derivatives serves as an effective hemilabile ligand in ruthenium complexes used for olefin metathesis, a significant class of cross-coupling reactions. beilstein-journals.org Specifically, Grubbs-type precatalysts of the formula [RuCl(H₂IMes)(O^N)(=CHPh)], where the O^N ligand is α,α-diphenyl-(4-methylpyridin-2-yl)methanolato, have been synthesized and studied. researchgate.netbeilstein-journals.orgnih.gov

These ruthenium complexes demonstrated good activity and high stability in the metathesis of 1-octene (B94956) at temperatures ranging from 80 °C to 110 °C. beilstein-journals.orgnih.gov High selectivities (over 85%) towards the primary metathesis products were achieved at 80 and 90 °C. nih.gov The performance of the catalyst is influenced by the substitution pattern on the pyridine (B92270) ring, which affects the electronic and steric properties of the complex. beilstein-journals.orgnih.gov

Table 2: Activity of Ruthenium Precatalyst with α,α-diphenyl-(4-methylpyridin-2-yl)methanolato Ligand in 1-Octene Metathesis

| Temperature (°C) | Conversion (%) | Selectivity to Primary Products (%) |

|---|---|---|

| 80 | >95 | >85 |

| 90 | >98 | >85 |

| 100 | >98 | >85 |

| 110 | >98 | ~78 |

Data represents findings for the 4-Me-substituted precatalyst after 6 hours. beilstein-journals.orgnih.gov

In the realm of C-H activation, rhodium(III) complexes containing a related (4-methylpyridin-2-yloxy)-ditertbutylsilyl ligand have been prepared and evaluated as catalysts for the hydrogenation of olefins. csic.es These complexes facilitate the activation of hydrogen and its addition across double bonds, a fundamental transformation involving C-H bond formation. csic.es The development of such catalysts is a key area in the broader field of C-H functionalization, which aims to create more efficient and atom-economical synthetic routes. rsc.orgnih.gov

Applications in Medicinal Chemistry and Biological Sciences

(4-Methylpyridin-2-yl)methanol as a Key Intermediate in Pharmaceutical Synthesis.cymitquimica.comcalpaclab.com

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential. cymitquimica.com Its pyridine (B92270) ring, substituted with both a methyl and a hydroxymethyl group, offers multiple reactive sites for chemical modification, allowing for the construction of diverse molecular architectures. cymitquimica.com This versatility has positioned it as a valuable component in the drug discovery and development pipeline. nih.gov

While direct synthesis of DNA Polymerase Theta (POLQ) inhibitors from this compound is not explicitly detailed in currently available public literature, the broader class of substituted heterocycles, including pyridine derivatives, is a key area of investigation for potent POLQ inhibitors. nih.gov POLQ is a critical enzyme in DNA repair pathways, particularly in cancer cells deficient in homologous recombination, making it a prime target for cancer therapy. nih.govnih.govresearchgate.net Patents in this area disclose a range of substituted heterocyclic compounds as potent POLQ inhibitors, highlighting the importance of the pyridine scaffold in this therapeutic strategy. nih.gov The structural motifs present in this compound make it a plausible candidate for inclusion in synthetic routes aimed at novel POLQ inhibitors.

The pyridine ring is a core component of pyridinium (B92312) oximes, which are crucial in the treatment of poisoning by organophosphorus compounds, including nerve agents. nih.govnih.gov These agents inactivate acetylcholinesterase (AChE), leading to a life-threatening cholinergic crisis. nih.govrsdjournal.org While the direct use of this compound in the synthesis of current antidotes is not prominently documented, the development of new and more effective AChE reactivators is an active area of research. nih.govnih.gov The synthesis of novel oximes and other therapeutic agents for organophosphate poisoning often involves the functionalization of pyridine-based precursors. google.comacs.orgmmsl.cznih.gov Therefore, this compound represents a potential starting material for the development of next-generation nerve agent antidotes.

The utility of this compound extends to its role as a precursor for a variety of other biologically active compounds. Its structure is amenable to a range of chemical transformations, allowing for the synthesis of diverse derivatives with potential therapeutic applications. cymitquimica.com For instance, pyridine and dihydropyridine (B1217469) scaffolds are found in a wide array of commercially available drugs used as antimicrobial, antiviral, anticancer, and anti-inflammatory agents, among others. nih.gov The presence of the hydroxymethyl group on the pyridine ring of this compound provides a convenient handle for further chemical elaboration to create libraries of compounds for biological screening.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, these studies provide critical insights for the design of more potent and selective therapeutic agents.

Research on substituted 2-pyridinemethanol (B130429) derivatives has demonstrated that modifications to the pyridine ring and the carbinol side chain can significantly impact their inhibitory activity against enzymes like phosphodiesterase-4 (PDE4). nih.gov SAR evaluations have led to the identification of compounds with excellent in vitro activity and favorable pharmacokinetic profiles. nih.gov Similarly, studies on other pyridine derivatives have shown that the nature and position of substituents on the pyridine ring can dramatically affect their antiproliferative activity against cancer cell lines. nih.gov For example, the presence of specific functional groups can enhance activity, while bulky groups may diminish it. nih.gov These findings underscore the importance of systematic structural modifications of the this compound scaffold to optimize its therapeutic potential.

| Compound/Analog | Modification | Observed Activity/Potency |

| Substituted 2-pyridinemethanol | Varied substitutions on the pyridine ring | Potent and selective PDE4 inhibition |

| Pyridine Derivatives | Introduction of -OMe, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity |

| Pyridine Derivatives | Introduction of halogen atoms or bulky groups | Lowered antiproliferative activity |

Investigation of Biological Activities and Pharmacological Profiles

The pharmacological profiles of compounds derived from this compound are a subject of ongoing investigation, with a particular focus on their potential as anticancer agents.

Pyridine derivatives have demonstrated significant potential as anticancer agents, with a number of them being FDA-approved drugs. nih.gov The anticancer activity of these compounds is often attributed to their ability to interfere with various cellular processes critical for cancer cell survival and proliferation. nih.govmdpi.comrsc.org

Studies on novel pyridine compounds have shown that they can induce cell cycle arrest at the G2/M phase and trigger apoptosis in cancer cells. nih.gov The proposed mechanisms of action often involve the modulation of key signaling pathways. For instance, some pyridine derivatives have been found to upregulate the expression of p53 and p21, which are important cell cycle inhibitors, and to activate the JNK signaling pathway, which is involved in apoptosis. nih.gov Furthermore, the antiproliferative activity of pyridine derivatives has been linked to the inhibition of various kinases and other enzymes that are crucial for tumor growth and progression. nih.gov Molecular modeling and in vitro assays are instrumental in elucidating the specific molecular targets and mechanisms by which these compounds exert their anticancer effects. nih.gov

Neuroprotective and Enzyme Reactivation Studies

The pyridine ring is a fundamental scaffold in molecules designed to interact with the central nervous system. Derivatives containing the pyridine moiety have been investigated for their potential to treat neurodegenerative diseases and to counteract the effects of neurotoxic agents. mdpi.comresearchgate.net

Neuroprotection: Research into novel treatments for Alzheimer's disease has involved the synthesis of 1,4-dihydropyridine (B1200194) derivatives. These compounds have demonstrated potent neuroprotective properties in various in vitro models of neurodegeneration, including toxicity induced by oxidative stress and tau hyperphosphorylation. mdpi.com The therapeutic strategy often involves creating multitarget-directed ligands that can also scavenge free radicals and exhibit anti-inflammatory effects. mdpi.com Furthermore, other pyridine derivatives, such as N-benzyl pyridine-2-ones, have shown potential in mitigating cognitive deficits in preclinical models, suggesting a role in protecting against neurotoxic insults. researchgate.net The radical scavenging ability of small pyridine-containing ligands is also an area of active investigation for the treatment of neurodegenerative diseases. digitellinc.com

Enzyme Reactivation: A critical application of pyridine derivatives is in the reactivation of acetylcholinesterase (AChE), an enzyme vital for nerve function that is inhibited by organophosphorus (OP) nerve agents and pesticides. nih.govmdpi.com Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis and potentially death. nih.gov

The primary treatment involves oxime-based reactivators, many of which are derivatives of pyridine-2-aldoxime, such as Pralidoxime (2-PAM). nih.govnih.gov The mechanism involves the oxime group acting as a potent nucleophile that attacks the phosphorus atom of the OP agent bound to the serine residue in the enzyme's active site. mdpi.com This action displaces the inhibitor and regenerates the active enzyme. This compound serves as a direct structural precursor for this class of reactivators. Studies have synthesized and screened various pyridine-2-carbaldoxime derivatives, demonstrating their ability to reactivate phosphorylated AChE at levels comparable to the standard drug, pralidoxime. nih.gov

Antimicrobial and Anti-inflammatory Potentials

The versatile structure of the 4-methylpyridine (B42270) core has been exploited to develop novel agents with antimicrobial and anti-inflammatory properties.

Antimicrobial Activity: Derivatives incorporating the (4-methylpyridin-2-yl) moiety have shown promise as antibacterial agents. In one study, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and tested against extended-spectrum β-lactamase (ESBL) producing Escherichia coli. Two compounds, in particular, demonstrated high activity and were identified as potent inhibitors of the β-lactamase enzyme through in vitro and molecular docking studies. mdpi.com

Another class of compounds, N-substituted derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamide, has been evaluated for antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. The results indicated that these molecules are moderately good inhibitors, suggesting their potential as therapeutic agents. researchgate.net

| Compound Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli | Compounds 4a and 4c showed the highest activity and were potent inhibitors of the β-lactamase enzyme. | mdpi.com |

| N-Alkyl/aralkyl-N-(4-methylpyridin-2-yl)benzenesulfonamides | Gram-positive & Gram-negative bacteria | Synthesized compounds exhibited moderately good inhibitory activity against several bacterial strains. | researchgate.net |

Anti-inflammatory Potential: Chronic inflammation is a key factor in many diseases, and pyridine derivatives have been investigated as potential anti-inflammatory agents. nih.govbiointerfaceresearch.com The precursor molecule, 2-amino-4-methylpyridine (B118599), has been identified as a potent inhibitor of inducible nitric oxide synthase (NOS II), an enzyme involved in the inflammatory response. nih.gov Excessive production of nitric oxide by NOS II can contribute to tissue damage in chronic inflammatory conditions.

In vitro studies demonstrated that 2-amino-4-methylpyridine inhibits NOS II activity with high potency and selectivity over other NOS isozymes. This inhibition was found to be competitive with respect to the enzyme's substrate, arginine. nih.gov The potent and selective inhibition of NOS II suggests that derivatives built upon the 4-methylpyridine scaffold could be valuable in developing new anti-inflammatory therapies. nih.gov

| Compound | Target Enzyme | In Vitro Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridine | Mouse NOS II | 6 nM | nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS II | 40 nM | nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS I | 100 nM | nih.gov |

| 2-Amino-4-methylpyridine | Human Recombinant NOS III | 100 nM | nih.gov |

In Vitro and Cell-Based Biological Evaluation

The biological activity of compounds containing the 4-methylpyridin-2-yl framework is quantified through a variety of in vitro and cell-based assays. These evaluations are crucial for determining potency, selectivity, and mechanism of action.

For instance, a series of novel 2-(4-(methylsulfonyl)phenyl)pyridine derivatives were evaluated as agonists for the G protein-coupled receptor GPR119, a target for type 2 diabetes. Their activity was assessed using in vitro cAMP assays, with the most promising compounds demonstrating potent agonistic effects at nanomolar concentrations. nih.gov

In the field of oncology, pyridine-urea derivatives have been synthesized and evaluated for their in vitro growth inhibitory activity against cancer cell lines, such as the breast cancer MCF-7 line. mdpi.com The antiproliferative effects are typically reported as IC₅₀ values, which represent the concentration required to inhibit cell growth by 50%. mdpi.com Such studies allow for the establishment of structure-activity relationships, guiding the design of more potent compounds. mdpi.commdpi.com

| Compound Class | Biological Target / Cell Line | Assay Type | Key Result (EC₅₀ / IC₅₀) | Reference |

|---|---|---|---|---|

| 2-(4-(methylsulfonyl)phenyl)pyridine derivatives | GPR119 | cAMP Assay | EC₅₀ = 25 nM (Compound 20) | nih.gov |

| Pyridine-ureas | MCF-7 (Breast Cancer) | Antiproliferative Assay | IC₅₀ = 0.11 µM (Compound 8e, 72h) | mdpi.com |

| Pyridine-ureas | VEGFR-2 | Enzyme Inhibition Assay | IC₅₀ = 3.93 µM (Compound 8e) | mdpi.com |

Advanced Biological Screening Methodologies

The discovery of novel biologically active molecules, including those derived from this compound, heavily relies on advanced screening methodologies. High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast collections of chemical compounds for a specific biological activity. nih.govthermofisher.com

HTS campaigns utilize automated systems to screen compound libraries, which can contain hundreds of thousands of diverse small molecules, against a biological target in a miniaturized format, such as 384-well plates. researchgate.netku.edu These libraries often include collections optimized for structural diversity and drug-like properties, as well as focused libraries targeting specific protein families like kinases or proteases. thermofisher.comcolorado.edu

The process involves developing a robust and reproducible assay that generates a measurable signal, such as fluorescence or luminescence, in response to the compound's effect. researchgate.net The quality of an HTS assay is often assessed by statistical parameters like the Z'-factor, which measures the signal separation between positive and negative controls. A validated assay allows for the identification of "hits"—compounds that exhibit the desired activity. researchgate.net These hits then undergo further validation and optimization to become lead compounds for potential drug development. colorado.edu Libraries of heterocyclic compounds, including many pyridine derivatives, are frequently used in these screening campaigns to identify starting points for new therapeutic agents. thermofisher.com

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential for the characterization of (4-Methylpyridin-2-yl)methanol.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their electronic environment, and their connectivity. The expected signals for this compound would include:

A singlet for the methyl (-CH₃) group protons.

A singlet or a broad singlet for the hydroxyl (-OH) proton of the methanol (B129727) group.

A singlet for the methylene (B1212753) (-CH₂-) protons of the methanol group.

Three distinct signals in the aromatic region corresponding to the three protons on the pyridine (B92270) ring. The coupling patterns (doublet, singlet, doublet of doublets) and coupling constants (J-values) would confirm their relative positions (ortho, meta, para) to the substituents.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. A proton-decoupled ¹³C NMR spectrum would be expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule:

One signal for the methyl carbon.

One signal for the methylene carbon.

Five signals in the aromatic region for the five carbons of the pyridine ring (four CH and one quaternary carbon).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ~2.4 | Singlet |

| -CH₂- | ~4.7 | Singlet |

| Pyridine-H3 | ~7.1 | Singlet |

| Pyridine-H5 | ~7.2 | Doublet |

| Pyridine-H6 | ~8.4 | Doublet |

| -OH | Variable | Broad Singlet |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CH₃ | ~21 |

| -CH₂- | ~65 |

| Pyridine-C3 | ~121 |

| Pyridine-C5 | ~124 |

| Pyridine-C4 | ~148 |

| Pyridine-C6 | ~149 |

| Pyridine-C2 | ~160 |

Note: These are predicted values and can vary based on the solvent and experimental conditions.

Mass Spectrometry (LC-MS, UPLC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a powerful tool for confirming both identity and purity.

For this compound (C₇H₉NO, Molecular Weight: 123.15 g/mol ), a high-resolution mass spectrum (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z value corresponding to its exact mass (124.0706). The high precision of HRMS allows for the unambiguous determination of the elemental formula. Further fragmentation in the mass spectrometer (MS/MS) would yield characteristic daughter ions, providing confirmation of the molecular structure.

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of a chemical compound. A sample of this compound would be dissolved in a suitable solvent and injected into the chromatograph.

A typical analysis would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an additive like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would elute at a specific retention time, and its purity would be determined by the area percentage of its peak relative to any impurity peaks detected, typically by a UV detector set at a wavelength where the pyridine ring absorbs strongly. A purity level of ≥97% is common for commercially available research chemicals.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3400-3200 | Strong, broad stretch |

| C-H (aromatic) | 3100-3000 | Medium to weak stretch |

| C-H (aliphatic) | 3000-2850 | Medium stretch |

| C=C, C=N (aromatic ring) | 1600-1450 | Medium to strong stretches |

| C-O (alcohol) | 1260-1000 | Strong stretch |

The presence of a broad band in the 3400-3200 cm⁻¹ region would be indicative of the hydroxyl group, while peaks in the 1600-1450 cm⁻¹ range would confirm the presence of the pyridine ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography could be used to determine its exact three-dimensional atomic arrangement in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. While no public crystal structure data for this specific compound is currently available, analysis of related structures, such as (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, reveals how these molecules pack in the crystal lattice, often forming hydrogen-bonded chains or dimers.

Other Advanced Spectroscopic Techniques

Other techniques could also be applied for a more in-depth characterization. Ultraviolet-Visible (UV-Vis) Spectroscopy would reveal the electronic transitions within the molecule, showing characteristic absorbance maxima for the substituted pyridine chromophore. Elemental Analysis would be used to experimentally determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the theoretical values for the molecular formula C₇H₉NO.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For pyridine (B92270) derivatives, DFT methods like B3LYP with a 6-31G or higher basis set are commonly used to optimize molecular geometry and calculate key electronic descriptors. researchgate.net

A primary focus of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. youtube.com

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. MEP maps help identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, offering insights into how the molecule will interact with other reagents or biological receptors. researchgate.net For (4-Methylpyridin-2-yl)methanol, the nitrogen atom of the pyridine ring and the oxygen of the methanol (B129727) group are expected to be key nucleophilic sites.

Table 1: Key Electronic Properties Calculable via QM Methods

| Property | Significance | Typical Computational Method |

| HOMO Energy | Indicates electron-donating ability; relates to ionization potential. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Indicates electron-accepting ability; relates to electron affinity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Dipole Moment | Measures the overall polarity of the molecule. | DFT, Hartree-Fock |

| Mulliken Atomic Charges | Describes the charge distribution on individual atoms. | DFT, Hartree-Fock |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. | DFT, Hartree-Fock |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has rotational freedom around the bond connecting the methanol group to the pyridine ring, MD simulations can reveal its preferred conformations in different environments. mdpi.comresearchgate.net

By simulating the molecule in a solvent box (e.g., water or methanol), researchers can analyze its conformational landscape and the dynamics of its interactions with solvent molecules. dovepress.comnih.gov These simulations provide detailed information on intermolecular forces, such as hydrogen bonding between the molecule's hydroxyl group or pyridine nitrogen and the solvent. nih.govnih.gov Understanding these interactions is crucial, as they govern solubility and can influence the molecule's orientation when approaching a biological target. mdpi.com

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by docking studies. plos.org The simulation tracks the movement of the ligand within the binding site and the corresponding conformational adjustments of the protein, providing insights into the dynamic nature of the interaction and the stability of key contacts over time. nih.govplos.org Analysis of parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) helps quantify the stability of the complex and the flexibility of its components. dovepress.com

Computational Docking Studies in Drug Design

The pyridine scaffold is a common feature in many biologically active compounds, making its derivatives, including this compound, attractive subjects for drug design. researchgate.netbaranlab.orgorganic-chemistry.org Molecular docking is a primary computational technique used to predict how these molecules might bind to a macromolecular target, such as a protein or enzyme, which is a critical step in structure-based drug design. nih.govmdpi.comnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule (ligand) is then computationally placed into the protein's active site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol, with more negative values indicating stronger predicted binding. mdpi.comco-ac.com

While specific docking studies on this compound are not extensively documented, numerous studies on closely related pyridine derivatives demonstrate their potential as inhibitors for various therapeutic targets. For instance, pyridine-substituted compounds have been docked into the active sites of targets like Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) for antimalarial research and various cholinesterases for neurodegenerative diseases. nih.govnih.govmalariaworld.org These studies analyze the crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and key amino acid residues in the active site. plos.orgnih.gov

Table 2: Example Docking Study Results for Pyridine Derivatives Against a Therapeutic Target

| Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Pyridine-pyrazole-triazines | Pf-DHFR (wild type, 1J3I) | -354.47 | Phe58, Ser111, Ile112, Phe116 |

| Pyridine-pyrazole-triazines | Pf-DHFR (mutant, 1J3K) | -346.34 | Phe58, Met55, Leu46, Leu164, Pro113 |

| Thiazolo-pyridopyrimidines | Cyclin-Dependent Kinase 4/6 (CDK4/6) | Not Specified | Not Specified |

Note: Data is illustrative and based on findings for complex pyridine derivatives. nih.govnih.gov

In Silico Prediction of Spectroscopic Data

Computational chemistry allows for the a priori prediction of spectroscopic data, which can be invaluable for confirming the structure of a synthesized compound or for interpreting experimental spectra. DFT calculations are frequently employed to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netcdnsciencepub.com

For Infrared (IR) spectra, DFT calculations can compute the vibrational frequencies and their corresponding intensities. While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor, leading to excellent agreement with experimental data and aiding in the assignment of complex vibrational modes. researchgate.net

For NMR spectra, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are used to calculate the ¹H and ¹³C chemical shifts. mdpi.com These theoretical predictions, when compared to experimental data, can confirm structural assignments. Studies on substituted pyridines have shown a high degree of correlation between calculated and experimental chemical shifts. stenutz.eu

Table 3: Hypothetical Comparison of Experimental vs. In Silico Spectroscopic Data

| Data Type | Experimental Value (Exemplary) | In Silico Predicted Value | Computational Method |

| ¹H NMR (ppm) | Pyridine Ring Protons: 7.0-8.5 | Values typically within ±0.2 ppm of experimental | DFT/GIAO |

| ¹³C NMR (ppm) | Pyridine Ring Carbons: 120-150 | Values typically within ±2-3 ppm of experimental | DFT/GIAO |

| IR Frequency (cm⁻¹) | C-O Stretch: ~1050 | Scaled value matches experimental | DFT (e.g., B3LYP) |

| IR Frequency (cm⁻¹) | O-H Stretch: ~3300 | Scaled value matches experimental | DFT (e.g., B3LYP) |

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying the most energetically favorable pathways and characterizing the high-energy transition states that connect reactants to products. rsc.org By mapping the potential energy surface (PES) of a reaction, researchers can calculate activation energies, which determine the reaction kinetics. osu.eduresearchgate.net

The search for a transition state (TS) is a key component of this analysis. A transition state is a first-order saddle point on the PES, and its structure can be located using various optimization algorithms. ucsb.edu A successful TS calculation is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. oberlin.edu The energy difference between the reactants and the transition state defines the activation barrier for the reaction.

For molecules like this compound, computational methods can be used to explore various potential reactions, such as oxidation of the methanol group or substitution on the pyridine ring. osu.edu For example, studies on related pyridine derivatives have computationally analyzed competing Sₙ1 and Sₙ2 reaction pathways to determine the most favorable mechanism. osu.edu This type of analysis provides fundamental insights that can guide the design of synthetic routes and the prediction of chemical stability. aip.orgacs.org

Applications in Materials Science

Integration of (4-Methylpyridin-2-yl)methanol in Functional Material Design

The integration of this compound into functional materials is largely theoretical at this stage. Its structure is conducive to forming coordination complexes with various metal ions through the nitrogen atom of the pyridine (B92270) ring. This property is fundamental to the design of materials with specific catalytic, magnetic, or optical properties. For instance, a doctoral thesis on water reduction catalysis mentions the synthesis of a related compound, bisthis compound, for creating complexes that could serve as molecular catalysts. uzh.ch While this does not directly involve this compound, it highlights the potential of the pyridyl-methanol scaffold in designing ligands for functional metal complexes.

Patents indicate the use of this compound as a reactant in creating complex organic molecules, such as substituted indoles for inhibiting EZH2 in cancer therapy and H4-receptor ligands. google.comepo.org Although these are pharmaceutical applications, the synthetic pathways demonstrate the molecule's utility as a robust building block, a role that could be transferred to the synthesis of functional materials like metal-organic frameworks (MOFs) or specialized ligands.

Utilization in Polymer and Supramolecular Chemistry

In polymer chemistry, this compound could be utilized in several ways. The hydroxyl group provides a reactive site for incorporation into polyester (B1180765) or polyurethane backbones through condensation polymerization. Alternatively, it could be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate, allowing it to be used as a functional monomer in radical polymerization. The resulting polymers would feature pendant (4-methylpyridin-2-yl) groups, which could be used for metal coordination, catalysis, or creating pH-responsive materials. While studies on the polymerization of related compounds like 4-vinylpyridine (B31050) are common researchgate.net, direct polymerization or incorporation of this compound into polymer chains is not well-documented.

The field of supramolecular chemistry relies on non-covalent interactions to build larger, organized structures. The pyridine ring of this compound is a classic hydrogen bond acceptor and can coordinate with metal ions, making it a candidate for designing metallo-supramolecular assemblies. A Chinese patent notes a related structure, cyclopropyl-(4-methylpyridin-2-yl)methanol, in the context of coordination polymers, suggesting the utility of the core structure in building extended networks. google.com These assemblies can have applications in sensing, molecular recognition, and the creation of "smart" materials.

Formation of Self-Assembled Monolayers (SAMs) and Thin Films

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. The formation of robust SAMs typically requires a specific anchoring group that has a strong affinity for the substrate, such as a thiol for gold surfaces or a silane (B1218182) for silicon oxide. This compound lacks a conventional anchoring group for strong chemisorption.

However, pyridine-containing molecules can adsorb onto various surfaces. Studies have characterized SAMs formed from pyridine-terminated thiols on gold, where the pyridine unit defines the surface properties. rsc.org While this compound itself is not ideal for forming stable SAMs, its structure is relevant to the broader class of pyridine-terminated molecules used to functionalize surfaces. Such surfaces can be used to control wetting, adhesion, and bio-compatibility, or to serve as platforms for immobilizing other molecules.

Applications in Dye-Sensitized Solar Cells and Related Optoelectronic Devices

Pyridine derivatives are widely used in the field of dye-sensitized solar cells (DSSCs). They are often employed as ligands in ruthenium-based dyes, which are responsible for light absorption, or as additives in the electrolyte to improve device performance. Chemical suppliers often categorize related brominated pyridine compounds as materials for DSSCs, indicating the general importance of this class of compounds in optoelectronics. ambeed.com

There is currently no direct evidence in the literature of this compound being used as a primary component in DSSCs. However, its structure suggests it could be used as a ligand to synthesize novel photosensitizing dyes. The electronic properties of the dye, which are critical for cell efficiency, can be fine-tuned by modifying the structure of its ligands. The methyl and hydroxymethyl groups on the pyridine ring could be used to alter the dye's solubility and its binding to the semiconductor surface (e.g., TiO2).

Development of Novel Hybrid Materials

Hybrid materials combine organic and inorganic components at the molecular scale, creating materials with properties derived from both constituents. Metal-organic frameworks (MOFs) are a prominent class of hybrid materials consisting of metal ions or clusters linked by organic ligands. The pyridine-methanol structure of this compound makes it a potential candidate for use as a ligand in the synthesis of MOFs. The pyridine nitrogen can coordinate to the metal center, while the hydroxyl group could either remain as a functional group within the pores of the MOF or participate in secondary bonding interactions that stabilize the framework.

While specific research detailing the use of this compound to create hybrid materials has not been identified, the principles of MOF design and the known coordination chemistry of pyridines strongly support this potential application. Hybrid materials incorporating this ligand could be explored for gas storage, separation, and catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.